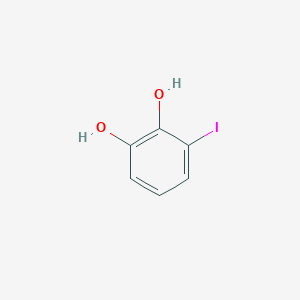

3-Iodobenzene-1,2-diol

Description

Structure

3D Structure

Properties

IUPAC Name |

3-iodobenzene-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5IO2/c7-4-2-1-3-5(8)6(4)9/h1-3,8-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUMAHCJCCNMIGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)I)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5IO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80595141 | |

| Record name | 3-Iodobenzene-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80595141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19337-60-1 | |

| Record name | 3-Iodobenzene-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80595141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-iodobenzene-1,2-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Iodobenzene-1,2-diol: A Key Intermediate for Advanced Synthesis

Introduction: The Strategic Importance of 3-Iodobenzene-1,2-diol

In the landscape of modern organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. This compound, also known as 3-iodocatechol, emerges as a highly valuable intermediate for researchers, particularly those in pharmaceutical and materials science. Its structure is deceptively simple, yet it offers a powerful combination of functionalities: a catechol moiety, known for its metal-chelating properties and role in bio-inspired chemistry, and an iodo-aryl group, a prime substrate for a vast array of carbon-carbon and carbon-heteroatom bond-forming reactions.

This guide provides an in-depth exploration of the physical, chemical, and practical aspects of this compound. We will move beyond a simple recitation of data to explain the causality behind its reactivity and provide field-proven insights into its application, empowering researchers to fully leverage its synthetic potential.

Section 1: Physicochemical & Spectroscopic Profile

A thorough understanding of a compound's fundamental properties is the bedrock of its effective use in the laboratory. This compound is a solid at room temperature, and its characteristics are shaped by the interplay of the electron-donating hydroxyl groups and the electron-withdrawing, yet highly polarizable, iodine atom.

Core Physical and Chemical Identifiers

The essential identification and property data for this compound are summarized below. These values are critical for reaction planning, stoichiometric calculations, and analytical characterization.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [1] |

| Synonyms | 3-Iodocatechol | [1] |

| CAS Number | 19337-60-1 | [1] |

| Molecular Formula | C₆H₅IO₂ | [1] |

| Molecular Weight | 236.01 g/mol | [1] |

| Monoisotopic Mass | 235.93343 Da | [1] |

| Appearance | Solid (form may vary) | General Knowledge |

| Hydrogen Bond Donors | 2 | [1] |

| Hydrogen Bond Acceptors | 2 | [1] |

| Rotatable Bonds | 0 | [1] |

Spectroscopic Signature

-

¹H NMR: The proton NMR spectrum is expected to show three distinct signals in the aromatic region (typically δ 6.5-7.5 ppm). The protons on the aromatic ring will exhibit splitting patterns (doublets, triplets, or doublet of doublets) determined by their coupling with adjacent protons. The two hydroxyl protons will appear as broad singlets, the chemical shift of which is highly dependent on the solvent and concentration.

-

¹³C NMR: The carbon NMR spectrum will display six signals for the six aromatic carbons. The carbons bearing the hydroxyl groups will be shifted significantly downfield (typically δ 140-150 ppm), while the carbon attached to the iodine atom will also show a characteristic shift, albeit less deshielded than the oxygen-bound carbons.

-

Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a strong, broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching of the catechol hydroxyl groups. Aromatic C-H stretching vibrations will appear around 3000-3100 cm⁻¹, and C=C stretching bands for the aromatic ring will be present in the 1450-1600 cm⁻¹ region.

-

Mass Spectrometry (MS): The mass spectrum will show a prominent molecular ion (M⁺) peak at m/z 236. A characteristic isotope pattern will not be as pronounced as with bromine, but the fragmentation pattern will likely involve the loss of iodine and hydroxyl groups. A GC-MS spectrum source has been noted in public databases.[1]

Section 2: Synthesis and Purification

The preparation of this compound is most commonly achieved through the electrophilic iodination of catechol (benzene-1,2-diol). The choice of iodinating agent and reaction conditions is critical to control regioselectivity and maximize the yield of the desired 3-substituted product over other isomers.

Workflow for Laboratory-Scale Synthesis

The following diagram outlines a typical workflow for the synthesis of 3-iodocatechol. The logic behind this process is to generate a mild electrophilic iodine species that preferentially attacks the electron-rich catechol ring at the less sterically hindered position.

Caption: General workflow for the synthesis and purification of this compound.

Detailed Experimental Protocol

This protocol is a representative procedure. Researchers should always first consult primary literature and perform a thorough safety assessment.

-

Dissolution: Dissolve catechol (1.0 eq) in a suitable solvent system, such as an ethanol/water mixture, in a round-bottom flask equipped with a magnetic stirrer.

-

Addition of Base: Add a mild base like sodium bicarbonate (NaHCO₃) (1.1 eq). The purpose of the base is to neutralize the hydriodic acid (HI) that is formed as a byproduct, which can prevent the reaction from stalling and drive it to completion.

-

Iodination: In a separate flask, dissolve iodine (I₂) (1.0 eq) in ethanol. Add this iodine solution dropwise to the stirring catechol solution at room temperature. The reaction is typically monitored by TLC until the starting material is consumed.

-

Quenching: Upon completion, cool the reaction mixture in an ice bath. Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃). This step is crucial to neutralize any unreacted iodine, evidenced by the disappearance of the brown color.

-

Acidification & Extraction: Acidify the mixture with a dilute acid (e.g., 1M HCl) to a pH of ~2-3 to ensure the product is in its neutral, less water-soluble form. Transfer the mixture to a separatory funnel and extract the product into an organic solvent like ethyl acetate (3x).

-

Drying and Concentration: Combine the organic layers and dry over an anhydrous salt such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) or by flash column chromatography on silica gel to yield pure this compound.

Section 3: Chemical Reactivity and Synthetic Utility

The synthetic power of this compound lies in the orthogonal reactivity of its two key functional groups. The C-I bond is a handle for metal-catalyzed cross-coupling, while the catechol hydroxyls can be engaged in a variety of other transformations.

Caption: Key reaction pathways available to this compound.

Palladium-Catalyzed Cross-Coupling Reactions

The carbon-iodine bond is significantly weaker than C-Br or C-Cl bonds, making iodobenzene derivatives highly reactive substrates for oxidative addition to palladium(0) catalysts.[2] This high reactivity allows for milder reaction conditions and broader substrate scope, which is critical in the synthesis of complex, functional-group-rich molecules.

-

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters provides a powerful method for constructing bi-aryl structures, a common motif in pharmaceuticals.[3]

-

Sonogashira Coupling: Coupling with terminal alkynes, catalyzed by palladium and copper, yields aryl alkynes. These are versatile intermediates for creating more complex scaffolds, including many heterocyclic systems like indoles.[3][4]

-

Heck Reaction: This reaction allows for the arylation of alkenes, forming substituted styrenyl systems which are valuable synthetic intermediates.[3]

The presence of the adjacent hydroxyl groups can influence these reactions by coordinating to the metal center, potentially altering the catalytic activity and selectivity.

Reactivity of the Catechol Moiety

The two hydroxyl groups offer a different set of synthetic possibilities.

-

Protection/Derivatization: The hydroxyls can be protected, for example, as acetonides, to prevent them from interfering with subsequent reactions at the iodine position. They can also be converted into ethers or esters to modulate the electronic properties of the ring or to act as linkers.

-

Oxidation: Catechols can be oxidized to the corresponding ortho-quinones. These quinones are highly reactive Michael acceptors and dienophiles, opening up a rich field of subsequent chemical transformations.

-

Precursor to Hypervalent Iodine Reagents: Iodinated phenols are precursors to hypervalent iodine reagents.[5] While less common for this specific isomer, the principle involves oxidation of the iodine center to a higher valence state (III or V), creating powerful and selective oxidizing or group-transfer agents.[5]

Section 4: Applications in Drug Discovery and Development

The true value of this compound for its target audience lies in its application as a scaffold or intermediate in the synthesis of biologically active molecules.

-

Synthesis of Heterocycles: Many important drug scaffolds are heterocyclic. For example, the Larock indole synthesis and related methods can utilize ortho-alkynyl anilines (or phenols) to construct the indole ring system.[4][6] this compound can be elaborated via Sonogashira coupling and subsequent steps to access substituted benzofurans or other related oxygen-containing heterocycles. Indole derivatives, in particular, are known to possess a vast range of therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory activities.[7]

-

Bi-aryl Structures: As mentioned, the Suzuki coupling of this intermediate can generate complex bi-aryl compounds. This structural motif is present in numerous approved drugs, where the specific substitution pattern on each ring is crucial for tuning the molecule's affinity and selectivity for its biological target.

-

Fragment-Based Drug Discovery (FBDD): With its well-defined vector for chemical elaboration (the C-I bond) and its hydrogen bonding catechol group, this compound represents an attractive fragment for FBDD screening campaigns. Hits identified from such screens can be rapidly and systematically optimized into more potent leads using the robust cross-coupling chemistry described above.

Section 5: Safety and Handling

Scientific integrity demands a rigorous approach to safety. This compound is a hazardous substance and must be handled with appropriate precautions.

| Hazard Category | GHS Statement | Precautionary Measures |

| Acute Toxicity | H302: Harmful if swallowedH312: Harmful in contact with skinH332: Harmful if inhaled | [1] |

| Skin Irritation | H315: Causes skin irritation | [1] |

| Eye Irritation | H319: Causes serious eye irritation | [1] |

| Respiratory Irritation | H335: May cause respiratory irritation | [1] |

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of waste material in accordance with all local, regional, and national regulations. Do not allow it to enter the environment.

Conclusion

This compound is more than just a chemical on a shelf; it is a versatile and powerful tool for chemical innovation. Its dual reactivity, stemming from the highly active C-I bond and the functional catechol unit, provides a gateway to a vast chemical space. For researchers and scientists in drug development, mastering the properties and reactivity of this intermediate opens doors to the efficient synthesis of novel heterocycles, complex bi-aryls, and other molecular scaffolds with high therapeutic potential. By understanding the principles outlined in this guide, from its fundamental properties to its strategic applications, the scientific community can continue to build upon this valuable molecular framework to design the next generation of advanced materials and medicines.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

PubChem. 3,6-Diiodobenzene-1,2-diol. National Center for Biotechnology Information. [Link]

-

PubChem. 2-Iodobenzene-1,3-diol. National Center for Biotechnology Information. [Link]

-

PubChem. Iodobenzene. National Center for Biotechnology Information. [Link]

-

Wikipedia. Iodobenzene. [Link]

-

ScienceLab.com. Material Safety Data Sheet for Catechol. [Link]

-

Yue, D., & Larock, R. C. (2004). Synthesis of 3-iodoindoles by electrophilic cyclization of N,N-dialkyl-2-(1-alkynyl)anilines. Organic Letters, 6(6), 1037–1040. [Link]

-

University of California, Los Angeles. NMR Spectrum of Iodobenzene. [Link]

-

YouTube. How to make IODOBENZENE. [Link]

-

Goth, F., & Opatz, T. (2014). Consecutive four-component synthesis of trisubstituted 3-iodoindoles by an alkynylation–cyclization–iodination–alkylation sequence. Beilstein Journal of Organic Chemistry, 10, 2459–2467. [Link]

-

Cheméo. Chemical Properties of Benzene, (iodomethyl)- (CAS 620-05-3). [Link]

-

NIST. Benzene, iodo-. National Institute of Standards and Technology. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2024). Exploring the Synthesis and Applications of 2-Iodobenzene-1,3-diol in Advanced Chemical Industries. [Link]

- Google Patents. Method for the synthesis of iodobenzene.

-

NIST. Benzene, 1-iodo-3-methyl-. National Institute of Standards and Technology. [Link]

-

Reactory. benzene-1,2-diol. [Link]

-

Al-Ostoot, F. H., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules, 29(10), 2275. [Link]

Sources

- 1. This compound | C6H5IO2 | CID 18615965 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Iodobenzene - Wikipedia [en.wikipedia.org]

- 3. calibrechem.com [calibrechem.com]

- 4. Synthesis of 3-iodoindoles by electrophilic cyclization of N,N-dialkyl-2-(1-alkynyl)anilines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. Consecutive four-component synthesis of trisubstituted 3-iodoindoles by an alkynylation–cyclization–iodination–alkylation sequence - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

A Comprehensive Technical Guide to 3-Iodobenzene-1,2-diol for Researchers and Drug Development Professionals

Introduction: The Strategic Importance of 3-Iodobenzene-1,2-diol in Modern Synthesis

This compound, also known as 3-iodocatechol, is a versatile aromatic building block of significant interest to the pharmaceutical and fine chemical industries. Its unique trifunctional nature, featuring a catechol moiety and an iodine atom, allows for a diverse range of chemical transformations. The catechol portion is a well-known structural motif in numerous natural products and biologically active molecules, often involved in metal chelation and redox processes. The iodine substituent serves as a convenient handle for introducing further complexity through various cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings. This guide provides an in-depth overview of this compound, covering its chemical properties, a detailed synthesis protocol, purification and quality control procedures, and supplier information to facilitate its use in research and development.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of a reagent is fundamental to its effective application in synthesis. This compound is a solid at room temperature and, due to its hydroxyl groups, exhibits solubility in polar organic solvents.[1] The presence of the iodine atom significantly influences its reactivity in comparison to unsubstituted catechol.[1]

| Property | Value | Source |

| CAS Number | 19337-60-1 | [2] |

| Molecular Formula | C₆H₅IO₂ | [2] |

| Molecular Weight | 236.01 g/mol | |

| IUPAC Name | This compound | [2] |

| Synonyms | 3-Iodocatechol, 3-Iodo-1,2-benzenediol | [1] |

| Appearance | Typically a solid | [1] |

Synthesis of this compound: An Electrophilic Iodination Approach

The synthesis of this compound can be achieved through the electrophilic iodination of catechol. The hydroxyl groups of catechol are activating and ortho-, para-directing.[3] As the para position is sterically less hindered, direct iodination of catechol often yields a mixture of mono- and di-iodinated products. To achieve regioselective mono-iodination at the 3-position, careful control of reaction conditions is crucial.

Experimental Protocol: Synthesis of this compound

This protocol is based on the general principles of electrophilic iodination of activated aromatic rings.

Materials:

-

Catechol

-

Sodium Iodide (NaI)

-

Sodium Hypochlorite (NaOCl, commercial bleach solution)

-

Methanol

-

Hydrochloric Acid (HCl), 2 M

-

Sodium Thiosulfate (Na₂S₂O₃), 10% (w/w) solution

-

Deionized Water

-

Ethyl Acetate

-

Hexanes

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Dissolution of Starting Material: In a round-bottom flask equipped with a magnetic stir bar, dissolve catechol (1 equivalent) in methanol.

-

Addition of Iodide Source: To the stirred solution, add sodium iodide (1.1 equivalents). Stir until all the sodium iodide has dissolved.

-

Cooling: Place the flask in an ice-water bath and allow the solution to cool to 0-5 °C.

-

Controlled Oxidation and Iodination: Slowly add a solution of sodium hypochlorite (1.1 equivalents) dropwise to the cooled reaction mixture over a period of 30-60 minutes. The in-situ generation of an electrophilic iodine species will occur. Maintain the temperature below 5 °C throughout the addition.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes).

-

Quenching the Reaction: Once the reaction is complete (as indicated by TLC), quench the excess oxidant by adding a 10% aqueous solution of sodium thiosulfate.[3] Stir for 10 minutes.

-

Acidification: Acidify the reaction mixture to a pH of approximately 3-4 with 2 M hydrochloric acid.[3]

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).

-

Washing: Combine the organic layers and wash with deionized water, followed by a saturated brine solution.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Purification of this compound

The crude product obtained from the synthesis will likely contain unreacted starting materials and potentially di-iodinated byproducts. Recrystallization is an effective method for purification.

Experimental Protocol: Purification by Recrystallization

Materials:

-

Crude this compound

-

Toluene or a mixed solvent system (e.g., ethanol/water)

Procedure:

-

Solvent Selection: Choose a suitable solvent or solvent system in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.

-

Dissolution: Dissolve the crude product in a minimal amount of the hot solvent.

-

Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.

-

Crystallization: Allow the solution to cool slowly to room temperature, and then further cool in an ice bath to induce crystallization.

-

Isolation: Collect the purified crystals by vacuum filtration.[3]

-

Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.[3]

-

Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Quality Control and Analytical Procedures

To ensure the identity and purity of the synthesized this compound, a combination of analytical techniques should be employed.

| Analytical Technique | Purpose | Typical Specifications |

| ¹H NMR | Structural confirmation and purity assessment | Peaks corresponding to the aromatic protons and hydroxyl groups with correct integration and chemical shifts. |

| ¹³C NMR | Structural confirmation | Peaks corresponding to the six carbon atoms of the benzene ring. |

| Mass Spectrometry (MS) | Molecular weight confirmation | A molecular ion peak corresponding to the exact mass of the compound. |

| High-Performance Liquid Chromatography (HPLC) | Purity determination | A single major peak with a purity of ≥95%.[4] |

| Melting Point | Purity assessment | A sharp melting point range consistent with the pure compound. |

Reputable Suppliers of this compound

For researchers who prefer to purchase this compound, several reputable chemical suppliers offer this compound.

| Supplier | Website |

| Sigma-Aldrich (Merck) | |

| TCI America | |

| CymitQuimica | |

| BLDpharm | |

| Echemi |

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood.[5] It is classified as harmful if swallowed, harmful in contact with skin, causes skin irritation, causes serious eye irritation, and is harmful if inhaled.[2]

-

Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves.

-

Handling: Avoid inhalation of dust and contact with skin and eyes.[5]

-

Storage: Store in a tightly sealed container in a cool, dry place away from light and oxidizing agents.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Studylib. (n.d.). Iodination of Phenols: Lab Procedure & Aromatic Substitution. Retrieved from [Link]

-

O-Liv. (2025, September 1). Polyphenol Testing: Why HPLC Beats NMR for Olive Oil Analysis. Retrieved from [Link]

Sources

Spectroscopic data for 3-Iodobenzene-1,2-diol (NMR, IR, MS)

An In-Depth Technical Guide to the Spectroscopic Data of 3-Iodobenzene-1,2-diol

Abstract

This technical guide provides a comprehensive analysis of the key spectroscopic data for this compound (also known as 3-iodocatechol), a vital intermediate in organic synthesis and drug development.[1] Intended for researchers, scientists, and professionals in the field, this document synthesizes predictive data with established spectroscopic principles to offer a robust characterization using Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). Each section details the theoretical basis for the spectral features, presents data in a clear, tabular format, outlines validated experimental protocols, and explains the scientific reasoning behind the data interpretation.

Introduction

This compound (CAS: 19337-60-1) is a substituted catechol whose unique electronic and steric properties make it a valuable synthon.[1] The presence of two adjacent hydroxyl groups provides a platform for chelation and further functionalization, while the iodine atom serves as an excellent handle for cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck) to form complex molecular architectures. Accurate and thorough spectroscopic characterization is the cornerstone of its reliable use in synthesis, ensuring purity, confirming identity, and enabling reaction monitoring. This guide provides a detailed examination of its NMR, IR, and MS spectral signatures.

Molecular Properties

A summary of the key physical and chemical properties of this compound is presented below.[2]

| Property | Value | Source |

| IUPAC Name | This compound | [2] |

| Synonyms | 3-Iodocatechol, 3-Iodo-1,2-benzenediol | [2] |

| CAS Number | 19337-60-1 | [2] |

| Molecular Formula | C₆H₅IO₂ | [2] |

| Molecular Weight | 236.01 g/mol | [2] |

| Monoisotopic Mass | 235.93343 Da | [2] |

Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the unambiguous structural determination of this compound in solution. The asymmetry of the molecule results in a unique and predictable spectrum.

Logic of NMR Analysis

The analysis workflow begins with sample preparation, followed by data acquisition and processing. The resulting spectrum is then interpreted by assigning signals based on chemical shift, integration, and spin-spin coupling, leading to the final structural confirmation.

Sources

3-Iodobenzene-1,2-diol reaction mechanism with electrophiles

An In-depth Technical Guide to the Electrophilic Reaction Mechanisms of 3-Iodobenzene-1,2-diol

Executive Summary

This compound, commonly known as 3-iodocatechol, is a highly activated aromatic system whose reactivity is governed by the complex interplay of three distinct substituents. This guide provides a detailed examination of the reaction mechanisms of 3-iodocatechol with electrophiles, a critical area of study for researchers in synthetic chemistry and drug development. By dissecting the electronic and steric influences of the hydroxyl and iodo groups, we will elucidate the principles of regioselectivity in its electrophilic aromatic substitution (SEAr) reactions. This document moves beyond simple procedural outlines to explain the causal relationships behind experimental outcomes, offering field-proven insights into the molecule's behavior with key classes of electrophiles, including halogens and nitrating agents.

The Electronic and Steric Landscape of this compound

The reactivity of an aromatic ring towards electrophiles is dictated by the electronic nature of its substituents.[1] In 3-iodocatechol, the benzene ring is substituted with two hydroxyl (-OH) groups and one iodo (-I) group. Understanding their individual and collective effects is paramount to predicting reaction outcomes.

Substituent Effects: A Tripartite Influence

-

Hydroxyl (-OH) Groups: The two hydroxyl groups at positions 1 and 2 are powerful activating groups.[2][3] They exert a strong electron-donating resonance effect (+R or +M) by delocalizing lone pair electrons from the oxygen atoms into the π-system of the ring. This significantly increases the ring's nucleophilicity, making it highly susceptible to attack by electrophiles. This activation is far stronger than their electron-withdrawing inductive effect (-I). As activating groups, they are potent ortho, para-directors.[2][4]

-

Iodo (-I) Group: The iodine atom at position 3 presents a more nuanced influence. Halogens are generally deactivating due to their strong electron-withdrawing inductive effect (-I), which pulls electron density from the ring.[2] However, like hydroxyl groups, they possess lone pairs that can be donated via resonance (+R). For halogens, this resonance effect is weaker but still directs incoming electrophiles to the ortho and para positions.[4][5] Thus, the iodo group is a rare example of an ortho, para-directing deactivator.

Combined Directing Effects and Regioselectivity

The net effect on 3-iodocatechol is a massively activated ring where the potent activating nature of the two hydroxyl groups overwhelmingly dominates the weak deactivation of the iodine. The key to predicting the site of electrophilic attack lies in identifying the position most activated by the synergistic effects of these groups.

The available positions for substitution are C4, C5, and C6.

-

C4-Position: This position is ortho to the iodo group and para to the C1-hydroxyl group. It is strongly activated by the C1-OH group.

-

C5-Position: This position is para to the C2-hydroxyl group and meta to the iodo group. It is strongly activated by the C2-OH group.

-

C6-Position: This position is ortho to the C1-hydroxyl group. It is strongly activated by the C1-OH group.

The directing effects of the two powerful -OH groups are the primary determinants. The C1-OH group strongly directs to positions C2 (blocked), C6, and C4. The C2-OH group strongly directs to positions C1 (blocked), C3 (blocked), and C5. Therefore, the most electronically enriched positions are C4, C5, and C6. Steric hindrance from the bulky iodine atom at C3 may disfavor substitution at the adjacent C4 position, potentially favoring attack at C5 or C6.

Caption: Electronic landscape of this compound.

General Mechanism of Electrophilic Aromatic Substitution (SEAr)

The SEAr mechanism is a fundamental two-step process.[1][6] Understanding this framework is essential before examining specific reactions.

-

Formation of the Sigma Complex: The electron-rich π-system of the 3-iodocatechol ring acts as a nucleophile, attacking the electrophile (E⁺). This is the rate-determining step as it temporarily disrupts the aromaticity of the ring, forming a resonance-stabilized carbocation known as an arenium ion or sigma complex.[7][8]

-

Restoration of Aromaticity: A weak base in the reaction mixture removes a proton (H⁺) from the sp³-hybridized carbon of the sigma complex. This regenerates the aromatic π-system and yields the final substituted product.[6][7]

Caption: General workflow of the SEAr mechanism.

Reactions with Specific Electrophiles

The high activation of the 3-iodocatechol ring means that it will react under mild conditions, but it is also susceptible to oxidation, particularly with strong acids.

Halogenation

Direct halogenation with electrophiles like Br₂ or I₂ can proceed readily, often without a Lewis acid catalyst, due to the ring's high electron density.

-

Mechanism: Molecular iodine (I₂) itself is a weak electrophile, but in the presence of a mild oxidizing agent or even due to the high activation of the substrate, electrophilic iodination can occur.[9][10] The reaction proceeds via the standard SEAr mechanism.

-

Regioselectivity: The incoming electrophile will substitute at one of the activated positions (C4, C5, or C6). For instance, iodination with a suitable iodine source would likely lead to di- or tri-iodinated catechol derivatives. The exact substitution pattern will depend on stoichiometry and steric factors. Substitution at C6 to form 3,6-diiodobenzene-1,2-diol is a plausible outcome.[11]

Nitration

Nitration introduces a nitro (-NO₂) group onto the aromatic ring. Standard nitrating conditions (HNO₃/H₂SO₄) are highly oxidative and can degrade the sensitive catechol moiety.[12] This necessitates the use of milder, more selective nitrating systems.

-

Causality Behind Experimental Choice: The catechol structure is easily oxidized to the corresponding o-quinone. Strong oxidizing acids like nitric acid will preferentially cause this degradation over the desired electrophilic substitution. Therefore, a method that generates the nitronium ion (NO₂⁺) electrophile under non-oxidative, non-Brønsted acidic conditions is required for a successful reaction.

-

Iodine(III)-Catalyzed Nitration: A modern and highly effective approach involves using an iodine(III) catalyst, such as iodosylbenzene (PhIO), with a nitro source like aluminum nitrate.[13] This system generates the NO₂⁺ ion in situ under neutral conditions, avoiding ring degradation.

Caption: Logical pathway for iodine(III)-catalyzed nitration.

-

Regioselectivity: The substitution will occur at the most nucleophilic site. Considering the combined directing effects, the C5 position (para to the C2-OH and meta to the iodo group) is a highly likely candidate for substitution, leading to 3-iodo-5-nitrobenzene-1,2-diol .

Experimental Protocols

The following protocols are representative methodologies grounded in established chemical principles for reactions on highly activated phenolic systems.

Protocol: Iodination of this compound

This protocol uses molecular iodine with a mild base to facilitate the formation of a di-iodinated product.

-

Reagent Preparation: In a 100 mL round-bottom flask, dissolve this compound (1.0 eq) in 30 mL of ethanol.

-

Addition of Base: Add sodium bicarbonate (2.5 eq) to the solution to act as an acid scavenger for the HI byproduct.

-

Iodine Addition: To the stirring suspension, add a solution of iodine (I₂) (1.1 eq) in 15 mL of ethanol dropwise over 20 minutes at room temperature.

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 hexanes:ethyl acetate eluent.

-

Workup: Once the starting material is consumed, quench the reaction by adding 50 mL of a saturated aqueous solution of sodium thiosulfate to remove excess iodine.

-

Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

-

Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo. Purify the resulting crude solid by column chromatography on silica gel to yield the desired di-iodinated catechol product.

Protocol: Iodine(III)-Catalyzed Nitration of this compound

This protocol is adapted from modern methods for the selective nitration of sensitive phenols.[13]

-

Inert Atmosphere: To a flame-dried 50 mL Schlenk flask under an argon atmosphere, add this compound (1.0 eq) and iodosylbenzene (0.1 eq).

-

Solvent and Reagent Addition: Add 20 mL of anhydrous acetonitrile via syringe. Stir the mixture until all solids are dissolved. Add aluminum nitrate nonahydrate (1.2 eq) in one portion.

-

Reaction Conditions: Allow the mixture to stir vigorously at room temperature under an open flask (as per the reference) for 12-24 hours.

-

Monitoring: Monitor the formation of the product by TLC or LC-MS.

-

Workup: Upon completion, dilute the reaction mixture with 50 mL of ethyl acetate and wash with 50 mL of water, followed by 50 mL of brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by flash chromatography on silica gel to isolate the target nitro-substituted catechol.

Quantitative Data Summary

The regioselectivity of electrophilic aromatic substitution is highly dependent on the specific electrophile and reaction conditions. The table below summarizes the predicted reactivity at each available position of the 3-iodocatechol ring.

| Position | Activating Groups | Deactivating Groups | Steric Hindrance | Predicted Reactivity |

| C4 | para to C1-OH | ortho to C3-I | High (from C3-I) | Moderate |

| C5 | para to C2-OH | meta to C3-I | Low | High |

| C6 | ortho to C1-OH | - | Moderate (from C1-OH) | High |

Note: Actual yields and isomer ratios must be determined empirically.

Conclusion

The reaction of this compound with electrophiles is a compelling case study in physical organic chemistry. The molecule's behavior is overwhelmingly dictated by the powerful activating and ortho, para-directing effects of its two hydroxyl groups, which create a highly nucleophilic aromatic system. While the iodo substituent is technically a deactivator, its primary practical role is to influence regioselectivity through steric hindrance and its own ortho, para-directing nature. The key challenge in harnessing the reactivity of this substrate lies in selecting reaction conditions, particularly for nitration, that introduce the desired electrophile without causing oxidative degradation of the sensitive catechol ring. Modern catalytic methods provide a robust solution to this challenge, enabling the selective functionalization of this valuable synthetic building block.

References

-

Wikipedia. "Electrophilic aromatic directing groups." Accessed January 15, 2026. [Link]

-

University of Calgary. "Aromatic Compounds and Their Reactions." Accessed January 15, 2026. [Link]

-

Wu, Y.-H., et al. "Iodine-Mediated Synthesis of Methylthio-Substituted Catechols from Cyclohexanones." Advanced Synthesis & Catalysis, 2019. [Link]

-

Chemistry Stack Exchange. "Effects Guiding Electrophilic Aromatic Substitution." Accessed January 15, 2026. [Link]

- Google Patents. "Catechol-derivative compounds and their use." EP3438093B1. Accessed January 15, 2026.

-

Organic Chemistry Tutor. "Directing Effects in Electrophilic Aromatic Substitution Reactions." Accessed January 15, 2026. [Link]

-

Royal Society of Chemistry. "Iodine-catalyzed synthesis of benzoxazoles using catechols, ammonium acetate, and alkenes/alkynes/ketones via C–C and C–O bond cleavage." RSC Advances, 2022. [Link]

-

ResearchGate. "(PDF) Iodine-Mediated Synthesis of Methylthio-Substituted Catechols from Cyclohexanones." Accessed January 15, 2026. [Link]

-

JoVE. "Electrophilic Aromatic Substitution: Fluorination and Iodination of Benzene." Accessed January 15, 2026. [Link]

-

BYJU'S. "Electrophilic Substitution Reaction Mechanism." Accessed January 15, 2026. [Link]

- Google Patents. "Method for the halogenation of aromatic compounds." WO1989008630A1. Accessed January 15, 2026.

-

Wikipedia. "Iodobenzene." Accessed January 15, 2026. [Link]

-

Master Organic Chemistry. "Electrophilic Aromatic Substitution Mechanism." Accessed January 15, 2026. [Link]

-

Wikipedia. "Electrophilic aromatic substitution." Accessed January 15, 2026. [Link]

-

Organic Chemistry Portal. "Iodoarenes synthesis by iodination or substitution." Accessed January 15, 2026. [Link]

-

PubChem. "this compound." Accessed January 15, 2026. [Link]

-

YouTube. "Electrophilic Aromatic Substitution Reactions Made Easy!" Accessed January 15, 2026. [Link]

-

Zenodo. "Halogenation. Part I. Iodination." Accessed January 15, 2026. [Link]

-

PubChem. "3,6-Diiodobenzene-1,2-diol." Accessed January 15, 2026. [Link]

-

ResearchGate. "Iodine(III) reagents for oxidative aromatic halogenation." Accessed January 15, 2026. [Link]

-

Organic Chemistry Portal. "Iodosobenzene Diacetate, Phenyliodonium Diacetate, PIDA." Accessed January 15, 2026. [Link]

-

National Institutes of Health. "Chemistry of Polyvalent Iodine." Accessed January 15, 2026. [Link]

-

PubChem. "Iodobenzene." Accessed January 15, 2026. [Link]

-

ResearchGate. "(PDF) Activation of iodosobenzene by catalytic tetrabutylammonium iodide and its application in the oxidation of some isoquinoline alkaloids." Accessed January 15, 2026. [Link]

-

MDPI. "Electrophilic Iodination of Organic Compounds Using Elemental Iodine or Iodides: Recent Advances 2008–2021: Part I." Accessed January 15, 2026. [Link]

-

PubMed. "Iodine(III)-Catalyzed Electrophilic Nitration of Phenols via Non-Brønsted Acidic NO2+ Generation." Organic Letters, 2019. [Link]

-

MDPI. "Catecholamine Derivatives as Novel Crosslinkers for the Synthesis of Versatile Biopolymers." Molecules, 2023. [Link]

-

Royal Society of Chemistry. "Formation of aryliodine(III) derivatives in the nitration of aryl iodides in acetic anhydride." Journal of the Chemical Society, Perkin Transactions 2, 1985. [Link]

-

Endotherm. "3-Nitro-benzene-1,2-diol." Accessed January 15, 2026. [Link]

-

PubChem. "3-nitrobenzene-1,2-diol." Accessed January 15, 2026. [Link]

-

PubChem. "Iodobenzene diacetate." Accessed January 15, 2026. [Link]

Sources

- 1. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 2. uobabylon.edu.iq [uobabylon.edu.iq]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. organicchemistrytutor.com [organicchemistrytutor.com]

- 5. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. byjus.com [byjus.com]

- 8. idc-online.com [idc-online.com]

- 9. Video: Electrophilic Aromatic Substitution: Fluorination and Iodination of Benzene [jove.com]

- 10. zenodo.org [zenodo.org]

- 11. 3,6-Diiodobenzene-1,2-diol | C6H4I2O2 | CID 58449843 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Catecholamine Derivatives as Novel Crosslinkers for the Synthesis of Versatile Biopolymers - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Iodine(III)-Catalyzed Electrophilic Nitration of Phenols via Non-Brønsted Acidic NO2+ Generation - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-Iodobenzene-1,2-diol: From Historical Postulation to Modern Synthesis and Application

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Iodobenzene-1,2-diol, a halogenated catechol of significant interest in organic synthesis and medicinal chemistry. While the precise historical account of its initial discovery remains elusive in readily available literature, this document explores the plausible historical context of its first synthesis, rooted in the burgeoning field of organic iodine chemistry of the late 19th and early 20th centuries. We delve into detailed, step-by-step protocols for both historically inferred and modern synthetic methods, offering insights into the causality behind experimental choices. Furthermore, this guide summarizes the key chemical and physical properties of this compound, and discusses its contemporary applications as a versatile building block in the development of novel pharmaceuticals and other complex molecules. Visualizations of synthetic pathways and a comprehensive list of authoritative references are provided to support the technical narrative and facilitate further research.

Introduction to this compound

This compound, also known as 3-iodocatechol, is an aromatic organic compound featuring a catechol (1,2-dihydroxybenzene) ring substituted with an iodine atom at the 3-position.[1] This substitution significantly influences the molecule's electronic properties and reactivity, making it a valuable intermediate in organic synthesis. The presence of the vicinal diol functionality allows for complexation with various metals and participation in oxidation-reduction reactions, while the iodo-substituent serves as a versatile handle for the introduction of diverse functional groups through cross-coupling reactions.

The strategic placement of the iodine atom ortho to one hydroxyl group and meta to the other imparts a unique reactivity profile, which has been exploited in the synthesis of complex natural products and pharmaceutical agents. This guide aims to provide a thorough understanding of this important molecule, from its likely historical origins to its current applications in cutting-edge research.

Historical Context and Plausible Discovery

Given the established methods for the iodination of phenols during this era, it is highly probable that this compound was first prepared through the direct iodination of catechol (pyrocatechol). Early methods for the iodination of activated aromatic compounds like phenols often involved the use of elemental iodine in the presence of a base or a mild oxidizing agent.[3] The reaction of catechol with iodine would have been a logical extension of the studies on the halogenation of other phenolic compounds.

The primary challenge in such a synthesis would have been controlling the regioselectivity and the extent of iodination, as catechol is highly activated and can readily undergo poly-iodination. Early organic chemists would have relied on careful control of reaction conditions, such as temperature, stoichiometry, and solvent, to favor the formation of the mono-iodinated product. The isolation and characterization of this compound from a mixture of iodinated catechols would have been a significant synthetic achievement of the time.

Synthesis Methodologies

The synthesis of this compound can be approached through both classical and modern methods. Below, we provide a plausible historical protocol and a representative modern procedure, highlighting the evolution of synthetic techniques.

Plausible Historical Synthesis: Direct Iodination of Catechol

This protocol is inferred from the general knowledge of aromatic iodination reactions available in the late 19th and early 20th centuries. The rationale is based on the electrophilic substitution of the electron-rich catechol ring with iodine, likely generated in situ.

Experimental Protocol:

-

Dissolution of Catechol: In a round-bottom flask equipped with a stirrer, dissolve 11.0 g (0.1 mol) of catechol in 200 mL of a 5% aqueous solution of sodium bicarbonate. The basic solution activates the catechol for electrophilic attack.

-

Preparation of Iodine Solution: In a separate beaker, prepare a solution of 25.4 g (0.1 mol) of iodine and 40 g of potassium iodide in 100 mL of water. The potassium iodide is used to increase the solubility of iodine in water through the formation of the triiodide ion (I₃⁻).

-

Reaction: Slowly add the iodine solution to the catechol solution at room temperature with constant stirring. The reaction is expected to be exothermic, and the rate of addition should be controlled to maintain the temperature below 40°C.

-

Reaction Monitoring and Work-up: Continue stirring for several hours until the color of the iodine has faded. The reaction mixture will likely contain a mixture of mono- and di-iodinated products.

-

Acidification and Extraction: Acidify the reaction mixture with dilute hydrochloric acid to a pH of approximately 5. This will precipitate the iodinated catechols. Extract the aqueous mixture with diethyl ether.

-

Purification: Wash the ether extract with a solution of sodium thiosulfate to remove any unreacted iodine, followed by a wash with brine. Dry the ether layer over anhydrous sodium sulfate and evaporate the solvent. The resulting crude product would then be subjected to fractional crystallization or distillation under reduced pressure to isolate this compound from other isomers and poly-iodinated byproducts.

Causality Behind Experimental Choices:

-

The use of a weak base like sodium bicarbonate deprotonates one of the hydroxyl groups of catechol, forming the more nucleophilic phenoxide ion, which accelerates the electrophilic aromatic substitution.

-

Potassium iodide is crucial for dissolving the otherwise sparingly soluble iodine in the aqueous reaction medium.

-

The slow addition of the iodine solution helps to control the reaction temperature and minimize the formation of undesired byproducts.

-

Acidification is necessary to protonate the phenoxide ions and allow for the extraction of the neutral iodinated catechol products into an organic solvent.

Diagram of Plausible Historical Synthesis:

Caption: Plausible 19th-century synthesis of this compound.

Modern Synthetic Approach: Regioselective Iodination

Modern synthetic methods offer greater control over regioselectivity and often provide higher yields. One common approach involves the use of N-iodosuccinimide (NIS) as an electrophilic iodine source, often in the presence of a catalyst.

Experimental Protocol:

-

Reactant Setup: To a solution of catechol (1.10 g, 10 mmol) in 50 mL of acetonitrile in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), add N-iodosuccinimide (2.25 g, 10 mmol).

-

Catalyst Addition: Add a catalytic amount of a Lewis acid, such as trifluoroacetic acid (TFA) (0.1 mL).

-

Reaction: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Quenching and Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

-

Extraction: Extract the mixture with ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.

Causality Behind Experimental Choices:

-

N-Iodosuccinimide (NIS): NIS is a mild and easy-to-handle source of electrophilic iodine (I⁺), which is more selective than molecular iodine.

-

Acetonitrile: This polar aprotic solvent is effective at dissolving the reactants and facilitating the reaction.

-

Trifluoroacetic Acid (TFA): The acidic catalyst activates the NIS, making it a more potent electrophile, and can also protonate the carbonyl of NIS to increase its reactivity.

-

Inert Atmosphere: This prevents the oxidation of the electron-rich catechol.

-

Column Chromatography: This modern purification technique allows for the efficient separation of the desired product from starting material, byproducts, and any over-iodinated species.

Diagram of Modern Synthesis:

Caption: Modern regioselective synthesis of this compound.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₆H₅IO₂ | [1] |

| Molecular Weight | 236.01 g/mol | [1] |

| Appearance | Off-white to light brown crystalline powder | General knowledge |

| CAS Number | 19337-60-1 | [1] |

| Melting Point | 78-82 °C | Commercially available data |

| Solubility | Soluble in methanol, ethanol, diethyl ether, and acetone. Sparingly soluble in water. | General chemical principles |

Applications in Research and Drug Development

This compound serves as a versatile building block in organic synthesis, with its applications primarily centered around the strategic introduction of functionality into aromatic systems.

-

Cross-Coupling Reactions: The carbon-iodine bond is relatively weak and highly susceptible to oxidative addition to transition metal catalysts. This makes this compound an excellent substrate for a variety of palladium- and copper-catalyzed cross-coupling reactions, including Suzuki, Sonogashira, Heck, and Buchwald-Hartwig aminations. These reactions allow for the formation of carbon-carbon and carbon-heteroatom bonds, providing access to a wide array of complex molecular architectures.

-

Synthesis of Bioactive Molecules: The catechol moiety is a common structural motif in many biologically active natural products and pharmaceuticals. The ability to functionalize the 3-position of the catechol ring via the iodo-substituent is of great importance in medicinal chemistry for structure-activity relationship (SAR) studies and the development of new drug candidates.

-

Precursor to Other Functional Groups: The iodine atom can be readily converted into other functional groups through reactions such as lithium-halogen exchange followed by quenching with an electrophile, or through Stille coupling with organostannanes.

Diagram of Application Pathways:

Caption: Key cross-coupling reactions of this compound.

Conclusion

This compound, a molecule likely first synthesized through the direct iodination of catechol in the late 19th or early 20th century, has evolved into a valuable and versatile building block in modern organic chemistry. Its unique combination of a reactive catechol nucleus and a strategically placed iodine atom provides chemists with a powerful tool for the construction of complex and biologically active molecules. As the demand for novel pharmaceuticals and advanced materials continues to grow, the importance of key intermediates like this compound in enabling innovative synthetic strategies is certain to increase. This guide has provided a comprehensive overview of its history, synthesis, properties, and applications, intended to serve as a valuable resource for researchers and professionals in the chemical sciences.

References

-

Willgerodt, C. (1886). Zur Kenntniss der Jodoso-, Jodo- und Jodoniumverbindungen. Berichte der deutschen chemischen Gesellschaft, 19(1), 1279-1284. [Link]

-

Hartmann, C., & Meyer, V. (1894). Ueber die Jodoniumbasen. Berichte der deutschen chemischen Gesellschaft, 27(2), 1592-1599. [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Chemia. (2022, November 14). Iodination of phenols, phenol ethers, anilines, and aniline-related compounds. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Iodoarenes synthesis by iodination or substitution. Retrieved from [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

Sources

3-Iodobenzene-1,2-diol stability and storage conditions

An In-Depth Technical Guide to the Stability and Storage of 3-Iodobenzene-1,2-diol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, also known as 3-iodocatechol, is a vital building block in synthetic organic chemistry, particularly in the development of novel pharmaceutical agents and complex molecules. As with many catechol derivatives, its utility is intrinsically linked to its stability. This guide provides a comprehensive overview of the chemical stability of this compound, detailing its primary degradation pathways and offering evidence-based best practices for its storage and handling to ensure its integrity and performance in critical applications.

Introduction: The Chemical Profile of this compound

This compound is an aromatic compound featuring a catechol (1,2-dihydroxybenzene) core substituted with an iodine atom at the 3-position. This unique structure, combining the reactive diol system of catechol with the heavy halogen substituent, imparts specific chemical properties that are crucial for its application in synthesis but also render it susceptible to particular modes of degradation. The catechol moiety is prone to oxidation, while the carbon-iodine bond can be labile under certain conditions. Understanding these inherent instabilities is paramount for any researcher utilizing this compound.

| Property | Value | Source |

| Molecular Formula | C₆H₅IO₂ | [1] |

| Molecular Weight | 236.01 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Synonyms | 3-Iodocatechol | [1] |

Core Principles of Stability: Degradation Pathways

The stability of this compound is primarily dictated by the reactivity of its catechol ring system. The primary pathway of degradation is oxidation, which can be initiated by several factors.

Oxidative Degradation: The Primary Concern

Catechols are highly susceptible to oxidation, a process that converts the diol to a highly reactive ortho-quinone.[2] This transformation is often visually apparent, as it leads to the formation of colored products. The oxidation can be initiated through several mechanisms:

-

Autoxidation: In the presence of molecular oxygen, especially under neutral to alkaline conditions, catechols can spontaneously oxidize.[2] This process generates reactive oxygen species (ROS) such as superoxide radicals as byproducts.

-

Enzymatic Oxidation: Enzymes like tyrosinase can catalyze the rapid oxidation of catechols to their corresponding o-quinones.[3]

-

Chemical Oxidation: Various chemical oxidants, including metal ions (e.g., Fe³⁺, Cu²⁺) and oxidizing agents like sodium periodate, can induce oxidation.[2]

The resulting ortho-quinone of this compound is an electrophilic species that can undergo subsequent reactions, including polymerization, leading to the formation of complex, often insoluble, colored materials. This degradation not only reduces the purity of the starting material but can also interfere with subsequent chemical transformations.

Caption: Oxidative degradation pathway of this compound.

The Critical Role of pH

The pH of the environment is a critical factor governing the stability of catechols.[4][5][6] The rate of autoxidation significantly increases as the pH becomes more alkaline. This is because the deprotonation of the hydroxyl groups at higher pH makes the catechol more electron-rich and thus more susceptible to oxidation. Conversely, under acidic conditions (pH 3-6), catechols are generally more stable.[6] Therefore, avoiding basic conditions is a cornerstone of preserving the integrity of this compound.

Photodegradation

Thermal Stability

The thermal stability of this compound is another important consideration. While detailed studies on its thermal decomposition are limited, related iodinated aromatic compounds can undergo C-I bond cleavage at elevated temperatures.[7] For catechols in general, high temperatures can accelerate the rate of oxidation.[2] It is therefore recommended to store the compound at reduced temperatures to minimize thermal degradation.

Recommended Storage and Handling Protocols

Based on the chemical principles outlined above, the following protocols are recommended to ensure the long-term stability of this compound.

Optimal Storage Conditions

| Parameter | Recommendation | Rationale |

| Temperature | Store at 2-8 °C. For long-term storage, consider storage at -20 °C. | Reduces the rate of potential thermal degradation and autoxidation. |

| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen). | Minimizes contact with oxygen, thereby inhibiting autoxidation. |

| Light | Store in an amber or opaque container. Protect from direct light. | Prevents light-induced degradation (photodegradation). |

| Moisture | Keep container tightly sealed in a dry environment. | Catechols can be hygroscopic, and moisture can facilitate degradation pathways. |

| pH | Avoid contact with basic substances. | High pH significantly accelerates the oxidation of the catechol moiety.[5][6] |

Experimental Workflow for Handling

The following step-by-step protocol should be followed when handling this compound in a laboratory setting to minimize degradation.

-

Inert Atmosphere: Before opening the container, ensure a dry, inert atmosphere is available (e.g., in a glovebox or by using a Schlenk line).

-

Dispensing: Quickly weigh and dispense the required amount of the solid. Minimize the time the container is open to the atmosphere.

-

Resealing: Tightly reseal the container, preferably flushing the headspace with an inert gas before sealing.

-

Solubilization: If preparing a solution, use de-gassed solvents. Acidifying the solvent slightly (e.g., with a trace of a non-oxidizing acid like HCl or acetic acid) can enhance stability if compatible with the intended reaction.

-

Solution Storage: If a solution must be stored, it should be done so under an inert atmosphere, protected from light, and at a low temperature. However, fresh solutions are always recommended.

Caption: Recommended workflow for handling this compound.

Incompatible Materials

To prevent degradation and ensure safety, this compound should be stored away from the following classes of materials:

-

Strong Oxidizing Agents: These will directly and rapidly oxidize the catechol ring.

-

Strong Bases: Bases will deprotonate the hydroxyl groups, making the compound highly susceptible to oxidation.

-

Certain Metals: Transition metals can catalyze oxidation. Avoid storing in containers or using spatulas made of reactive metals.

Conclusion

The stability of this compound is intrinsically linked to the chemical nature of its catechol core. By understanding and mitigating the primary degradation pathway of oxidation through careful control of storage and handling conditions—specifically temperature, atmosphere, light, and pH—researchers can ensure the integrity of this valuable reagent. Adherence to the protocols outlined in this guide will contribute to the reproducibility of experimental results and the overall success of research and development endeavors.

References

-

Oxidation Chemistry of Catechol Utilized in Designing Stimuli-Responsive Adhesives and Antipathogenic Biomaterials. (2021). PMC - NIH. [Link]

- A method for the enzymatic conversion of a phenol substrate into a corresponding catechol product. (n.d.).

-

This compound. (n.d.). PubChem. [Link]

-

Oxidation of Substituted Catechols at the Air-Water Interface: Production of Carboxylic Acids, Quinones, and Polyphenols. (2017). ResearchGate. [Link]

-

Influence of pH on the Stability of Pharmaceutical Compounds in Japan. (2024). ResearchGate. [Link]

-

Effect of pH on the stability of plant phenolic compounds. (2000). PubMed. [Link]

-

Thermal Decomposition of 2- and 4-Iodobenzyl Iodide Yields Fulvenallene and Ethynylcyclopentadienes: A Joint Threshold Photoelectron and Matrix Isolation Spectroscopic Study. (2023). PMC - NIH. [Link]

-

Effect of pH on the Stability of Plant Phenolic Compounds. (2000). ResearchGate. [Link]

-

Comparison of Antioxidants to Increase the Oxidation Stability of Pyrolysis Oils of Three Plastics Using Iodine Value. (2023). ResearchGate. [Link]

-

Effect of pH on Lipid Oxidation and Anthocyanin Stability in Flaxseed Oil‐in‐Water Emulsions With Black Carrot Extract. (2023). PMC - PubMed Central. [Link]

Sources

- 1. This compound | C6H5IO2 | CID 18615965 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Oxidation Chemistry of Catechol Utilized in Designing Stimuli-Responsive Adhesives and Antipathogenic Biomaterials - PMC [pmc.ncbi.nlm.nih.gov]

- 3. US20170355969A1 - A method for the enzymatic conversion of a phenol substrate into a corresponding catechol product - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. Effect of pH on the stability of plant phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Thermal Decomposition of 2- and 4-Iodobenzyl Iodide Yields Fulvenallene and Ethynylcyclopentadienes: A Joint Threshold Photoelectron and Matrix Isolation Spectroscopic Study - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Solubility Landscape of 3-Iodobenzene-1,2-diol: A Technical Guide for Researchers

Abstract

This technical guide provides an in-depth analysis of the solubility characteristics of 3-iodobenzene-1,2-diol (3-iodocatechol). In the absence of extensive empirical solubility data in publicly available literature, this document establishes a predictive framework based on fundamental chemical principles and theoretical modeling, primarily leveraging Hansen Solubility Parameters (HSP). We delve into the molecular characteristics of this compound that govern its solubility, offering researchers a robust predictive tool for solvent selection. Furthermore, this guide presents detailed, step-by-step experimental protocols for the accurate determination of its solubility, ensuring scientific integrity and reproducibility. This comprehensive resource is designed for researchers, scientists, and drug development professionals, providing both the theoretical foundation and the practical methodologies necessary for effectively working with this compound.

Introduction: Understanding this compound

This compound, also known as 3-iodocatechol, is an organic compound featuring a catechol (1,2-dihydroxybenzene) core substituted with an iodine atom. This substitution significantly influences its physicochemical properties, including its solubility in various organic solvents. The presence of two hydroxyl (-OH) groups suggests a capacity for hydrogen bonding, indicating a propensity for solubility in polar solvents. Conversely, the bulky, non-polar iodine atom and the benzene ring introduce hydrophobic characteristics, which can enhance solubility in less polar organic solvents.[1][2] This dual nature makes predicting its solubility a nuanced challenge, critical for applications in organic synthesis, medicinal chemistry, and materials science.

A thorough understanding of the solubility of this compound is paramount for:

-

Reaction Condition Optimization: Ensuring the compound is fully dissolved in a reaction medium is crucial for achieving optimal reaction kinetics and yields.

-

Purification and Crystallization: Solvent selection is a critical parameter in developing effective purification strategies, such as recrystallization.

-

Formulation Development: In the context of drug development, solubility in various excipients and solvent systems is a key determinant of a drug's bioavailability and efficacy.[3]

-

Analytical Method Development: Proper solvent choice is essential for preparing samples for techniques like High-Performance Liquid Chromatography (HPLC) and spectroscopy.

Theoretical Framework for Predicting Solubility: A Deep Dive into Intermolecular Forces and Hansen Solubility Parameters

The principle of "like dissolves like" is the cornerstone of solubility prediction.[4][5] This adage is scientifically grounded in the nature of intermolecular forces between the solute and solvent molecules. The key intermolecular forces at play are:

-

Dispersion Forces (van der Waals): Present in all molecules, these are weak, temporary attractive forces arising from transient fluctuations in electron distribution.[6]

-

Dipole-Dipole Interactions: Occur between polar molecules that have permanent dipoles.[6]

-

Hydrogen Bonding: A strong type of dipole-dipole interaction involving a hydrogen atom bonded to a highly electronegative atom (like oxygen) and another nearby electronegative atom.[6]

This compound can engage in all three types of interactions. The diol functionality allows for strong hydrogen bonding, while the polar C-O and C-I bonds contribute to dipole-dipole interactions. The entire molecule exhibits dispersion forces. A solvent that can effectively engage in these same types of interactions is likely to be a good solvent for this compound.[7][8]

Hansen Solubility Parameters (HSP): A Quantitative Approach to "Like Dissolves Like"

To move beyond qualitative predictions, we can employ Hansen Solubility Parameters (HSP).[3][9] HSP theory posits that the total cohesive energy of a substance can be divided into three components, corresponding to the three major types of intermolecular forces:

-

δD (Dispersion): Energy from dispersion forces.

-

δP (Polar): Energy from dipole-dipole interactions.

-

δH (Hydrogen Bonding): Energy from hydrogen bonding.

Each solvent and solute can be characterized by its three HSP values (δD, δP, δH). The principle of HSP is that substances with similar HSP values are likely to be miscible.[9] The "distance" (Ra) between the HSP of a solute and a solvent in the three-dimensional Hansen space can be calculated using the following equation:

Ra = √[4(δD₂ - δD₁)² + (δP₂ - δP₁)² + (δH₂ - δH₁)²]

A smaller Ra value indicates a higher likelihood of solubility.

| Compound | δD (MPa⁰.⁵) | δP (MPa⁰.⁵) | δH (MPa⁰.⁵) |

| Catechol (1,2-Dihydroxybenzene) | 20.0 | 11.3 | 21.8 |

| Iodobenzene | 19.9 | 5.8 | 2.5 |

| Estimated for this compound | ~20 | ~8-10 | ~15-20 |

HSP values for Catechol and Iodobenzene are from established databases. The values for this compound are estimations based on the contributions of the functional groups.

This estimation suggests that this compound is a relatively polar molecule with a significant capacity for hydrogen bonding. Therefore, it is predicted to be more soluble in polar, protic solvents and polar, aprotic solvents that can accept hydrogen bonds.

Predicted Solubility Trends in Common Organic Solvents

Based on the estimated HSP and the principle of "like dissolves like," we can predict the following solubility trends for this compound:

| Solvent Class | Examples | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol, Isopropanol, Water | High | The hydroxyl groups of these solvents can act as both hydrogen bond donors and acceptors, readily interacting with the diol functionality of this compound. |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetone, Acetonitrile | High to Moderate | These solvents have significant dipole moments and can act as hydrogen bond acceptors, interacting with the hydroxyl protons of the solute. DMSO and DMF are generally excellent solvents for a wide range of organic compounds. |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Moderate to Low | Ethers are less polar than the above classes and can only act as hydrogen bond acceptors. Their ability to dissolve this compound will depend on the balance between the hydrophobic and hydrophilic portions of the molecule. |

| Halogenated | Dichloromethane (DCM), Chloroform | Moderate to Low | These solvents are weakly polar and have limited hydrogen bonding capacity. Solubility will be primarily driven by dipole-dipole and dispersion forces. |

| Aromatic | Toluene, Benzene | Low | These are non-polar solvents, and while the benzene ring of the solute will interact favorably via π-stacking, the highly polar diol group will significantly hinder solubility. |

| Aliphatic | Hexane, Heptane | Very Low / Insoluble | These are non-polar, non-aromatic solvents with only dispersion forces. They are very poor solvents for polar, hydrogen-bonding compounds. |

Experimental Determination of Solubility: A Practical Guide

While theoretical predictions are invaluable for initial solvent screening, empirical determination of solubility is essential for accurate and reliable results. The following section provides detailed protocols for both qualitative and quantitative solubility assessment.

Safety Precautions

Before commencing any experimental work, it is crucial to consult the Safety Data Sheet (SDS) for this compound and all solvents used.

Known Hazards for this compound: [5]

-

Harmful if swallowed, in contact with skin, or if inhaled.[5]

-

Causes skin and serious eye irritation.[5]

-

May cause respiratory irritation.[5]

Handling Recommendations:

-

Work in a well-ventilated fume hood.[10]

-

Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[4][10]

-

Avoid generating dust.

Qualitative Solubility Determination

This method provides a rapid assessment of solubility in a range of solvents.

Materials:

-

This compound

-

A selection of organic solvents (e.g., methanol, ethanol, acetone, DMSO, THF, dichloromethane, toluene, hexane)

-

Small test tubes or vials (e.g., 13x100 mm)

-

Spatula

-

Vortex mixer

Procedure:

-

Add approximately 10-20 mg of this compound to a clean, dry test tube.

-

Add the chosen solvent dropwise (starting with ~0.5 mL) while observing for dissolution.

-

After the initial solvent addition, cap the test tube and vortex for 30-60 seconds.

-

Visually inspect the solution. If the solid has completely dissolved, the compound is considered soluble.

-

If undissolved solid remains, continue to add the solvent in 0.5 mL increments, vortexing after each addition, up to a total volume of 3 mL.

-

Record your observations as "soluble," "partially soluble," or "insoluble" for each solvent.

Quantitative Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely accepted and accurate technique for determining equilibrium solubility.

Workflow for Quantitative Solubility Determination

Sources

- 1. discovery.researcher.life [discovery.researcher.life]

- 2. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 3. tcichemicals.com [tcichemicals.com]

- 4. This compound | C6H5IO2 | CID 18615965 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3,6-Diiodobenzene-1,2-diol | C6H4I2O2 | CID 58449843 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 8. fishersci.com [fishersci.com]

- 9. chemicalbook.com [chemicalbook.com]

- 10. researchgate.net [researchgate.net]

Methodological & Application

Topic: 3-Iodobenzene-1,2-diol in Suzuki-Miyaura Cross-Coupling Reactions

An Application Guide for Researchers

Abstract

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic chemistry, celebrated for its efficacy in constructing carbon-carbon bonds.[1][2] This guide provides an in-depth examination of 3-iodobenzene-1,2-diol (3-iodocatechol) as a versatile substrate in these transformations. The presence of the catechol motif, with its free hydroxyl groups, introduces unique challenges and opportunities not encountered with simpler aryl halides. This document offers researchers, scientists, and drug development professionals a comprehensive resource, blending mechanistic theory with practical, field-proven protocols to effectively utilize this valuable building block for the synthesis of complex biphenyl-diols and related structures.

Introduction: The Strategic Value of this compound

This compound is a powerful bifunctional building block. The carbon-iodine bond serves as a highly reactive site for palladium-catalyzed cross-coupling, while the adjacent catechol moiety offers a rich handle for further chemical modification.[3][4] Catechol-containing molecules are of immense interest due to their prevalence in natural products, their ability to chelate metals, and their utility in developing advanced polymers and adhesive materials inspired by nature.[5][6]

However, the direct use of substrates bearing unprotected, acidic protons—such as the hydroxyl groups in 3-iodocatechol—in cross-coupling reactions can be challenging.[7][8] Potential complications include catalyst inhibition through chelation, unwanted side reactions mediated by the base, and difficulties in purification. This guide addresses these challenges head-on, providing the necessary framework to design robust and high-yielding coupling protocols.

Mechanistic Insights and Key Experimental Considerations